molecular formula C12H11BrN2 B13108106 3-Bromo-N1-phenylbenzene-1,2-diamine

3-Bromo-N1-phenylbenzene-1,2-diamine

Cat. No.: B13108106
M. Wt: 263.13 g/mol
InChI Key: QPPCNFWPXMMJRT-UHFFFAOYSA-N
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Description

3-Bromo-N1-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C12H11BrN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and an N1-phenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N1-phenylbenzene-1,2-diamine typically involves the bromination of N1-phenylbenzene-1,2-diamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-N1-phenylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the N1-phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N1-phenylbenzene-1,2-diamine: Lacks the bromine substitution, leading to different reactivity and applications.

    3-Bromoaniline: Similar bromine substitution but lacks the N1-phenyl group.

    1,2-Diaminobenzene: Lacks both the bromine and N1-phenyl substitutions.

Uniqueness

3-Bromo-N1-phenylbenzene-1,2-diamine is unique due to the presence of both the bromine atom and the N1-phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

3-bromo-1-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C12H11BrN2/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8,15H,14H2

InChI Key

QPPCNFWPXMMJRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC=C2)Br)N

Origin of Product

United States

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